(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including methoxy, fluorophenyl, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions One common approach is to start with the appropriate substituted benzaldehydes and amines to form the intermediate Schiff base This intermediate can then undergo cyclization with a thioamide to form the thiazinane ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its multiple functional groups can interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with specific receptors or enzymes, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C28H28FN3O5S |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H28FN3O5S/c1-35-22-11-9-20(10-12-22)30-27(34)25-17-26(33)32(28(38-25)31-21-7-5-19(29)6-8-21)15-14-18-4-13-23(36-2)24(16-18)37-3/h4-13,16,25H,14-15,17H2,1-3H3,(H,30,34) |
InChI Key |
CWUVJQKOMLPILV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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